1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone
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Overview
Description
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Scientific Research Applications
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its potential anticancer activity is being explored in preclinical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide array of biological activities .
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological effects .
Action Environment
Environmental factors can significantly impact the action of benzofuran derivatives .
Preparation Methods
The synthesis of 1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where benzofuran derivatives are reacted with substituted phenylmethanones in the presence of a base . The reaction conditions often require solvents like ethyl acetate and petroleum ether, and purification is achieved through flash column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
What sets this compound apart is its dichlorophenyl and furyl groups, which may enhance its biological activity and specificity compared to other benzofuran derivatives.
Properties
IUPAC Name |
1-benzofuran-2-yl-[5-(2,4-dichlorophenyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2O3/c20-12-5-6-13(14(21)10-12)16-7-8-17(24-16)19(22)18-9-11-3-1-2-4-15(11)23-18/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYAWQWJSJPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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